molecular formula C16H33O2P B14260199 Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate CAS No. 163215-01-8

Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate

Cat. No.: B14260199
CAS No.: 163215-01-8
M. Wt: 288.41 g/mol
InChI Key: CYBHRGUTZMYQHW-UHFFFAOYSA-N
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Description

Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate: is an organophosphorus compound with the molecular formula C16H33O2P It is known for its unique structure, where a phosphanylidene group is bonded to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate can be synthesized through the reaction of 2-bromopropanoic acid methyl ester with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate undergoes various chemical reactions, including:

    Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Addition: Electrophiles like halogens or acids can be used under controlled conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted esters or amides.

    Addition: Addition products with electrophiles.

Scientific Research Applications

Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate involves its reactivity with various nucleophiles and electrophiles. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the tributyl groups, which stabilize the intermediate species formed during reactions .

Comparison with Similar Compounds

  • Methyl 2-(triphenylphosphoranylidene)acetate
  • Methyl (triphenylphosphoranylidene)acetate

Comparison:

Properties

CAS No.

163215-01-8

Molecular Formula

C16H33O2P

Molecular Weight

288.41 g/mol

IUPAC Name

methyl 2-(tributyl-λ5-phosphanylidene)propanoate

InChI

InChI=1S/C16H33O2P/c1-6-9-12-19(13-10-7-2,14-11-8-3)15(4)16(17)18-5/h6-14H2,1-5H3

InChI Key

CYBHRGUTZMYQHW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=C(C)C(=O)OC)(CCCC)CCCC

Origin of Product

United States

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